molecular formula C15H11ClF3NO4 B213040 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine CAS No. 2074-05-7

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

Cat. No.: B213040
CAS No.: 2074-05-7
M. Wt: 294.31 g/mol
InChI Key: HAPHKPXFYXPWDK-NTEUORMPSA-N
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Description

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group, which is formed by the condensation of hydrazine with an aldehyde or ketone. This compound is notable for its two nitro groups attached to the phenyl ring, which significantly influence its chemical properties and reactivity.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and heptanal under acidic conditions. The reaction is usually carried out in an ethanol solution with a catalytic amount of hydrochloric acid, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as in laboratory synthesis. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-amino-4-nitrophenyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a hydrazone group with a dinitrophenyl moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and participate in various redox reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[(E)-heptylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPHKPXFYXPWDK-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2074-05-7
Record name NSC6128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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